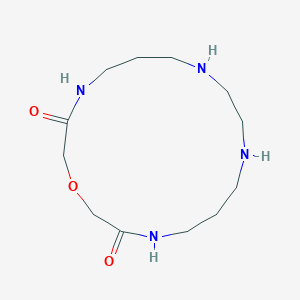
1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing amine and ether functionalities under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine compounds.
Applications De Recherche Scientifique
1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraazacyclododecane: Another cyclic compound with multiple nitrogen atoms, used in similar applications.
1,4,8,11-Tetraazacyclotetradecane: Known for its use in coordination chemistry and as a ligand.
1,5,9,13-Tetraazacyclohexadecane: A larger cyclic compound with similar properties but different reactivity.
Uniqueness: 1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione is unique due to the presence of an ether linkage within its cyclic structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological molecules or metal ions are required.
Propriétés
Numéro CAS |
259726-73-3 |
|---|---|
Formule moléculaire |
C12H24N4O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1-oxa-4,8,11,15-tetrazacycloheptadecane-3,16-dione |
InChI |
InChI=1S/C12H24N4O3/c17-11-9-19-10-12(18)16-6-2-4-14-8-7-13-3-1-5-15-11/h13-14H,1-10H2,(H,15,17)(H,16,18) |
Clé InChI |
ZIMQQZFREDTBGS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCNC(=O)COCC(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


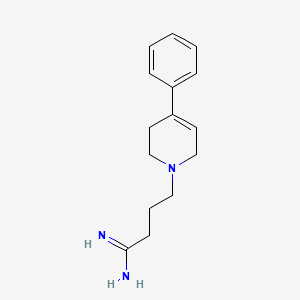
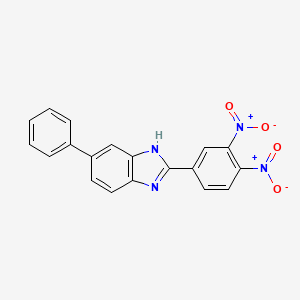
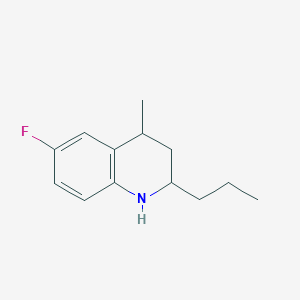
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
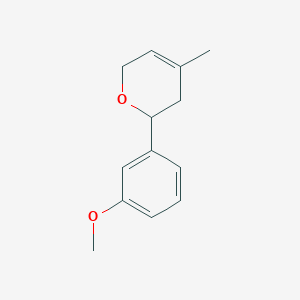
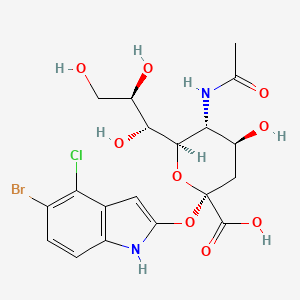
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
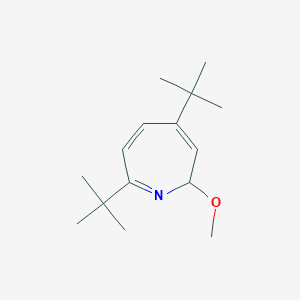

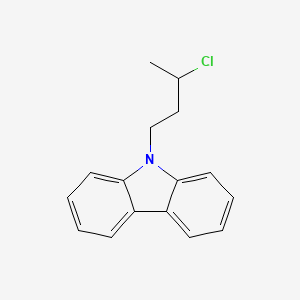
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)
